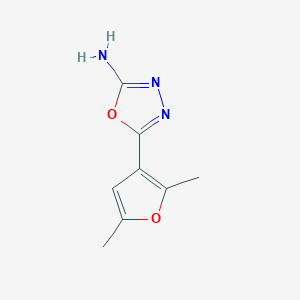

5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-4-3-6(5(2)12-4)7-10-11-8(9)13-7/h3H,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKHQTKBLTVDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588027 | |

| Record name | 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926218-66-8 | |

| Record name | 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Steps:

- Preparation of the hydrazide intermediate from the corresponding ester or acid.

- Cyclization to the 1,3,4-oxadiazole ring using dehydrating agents or cyclization reagents.

- Introduction of the amino group at the 2-position either by direct cyclization or post-cyclization functionalization.

Preparation of the 5-(2,5-Dimethylfuran-3-yl) Substituent

The 2,5-dimethylfuran-3-yl substituent is introduced via the corresponding hydrazide or hydrazone intermediate derived from 2,5-dimethylfuran-3-carboxylic acid or its ester. This intermediate is then subjected to cyclization to form the oxadiazole ring.

Detailed Preparation Methods

Cyclization Using Phosphorus Oxychloride (POCl3) and Amino Acid Derivatives

- Procedure: The hydrazide intermediate (e.g., 2,5-dimethylfuran-3-carbohydrazide) is reacted with phosphorus oxychloride and an amino acid derivative (such as para-aminobenzoic acid in related studies) at low temperature (0 °C) followed by heating at 80 °C for several hours (typically 4 h).

- Outcome: This leads to cyclization forming the 1,3,4-oxadiazole ring with an amino substituent at the 2-position.

- Work-up: The reaction mixture is quenched with ice, basified with sodium bicarbonate, filtered, and the product is recrystallized from ethanol.

- Yields: High yields (~85%) have been reported for analogous compounds using this method.

- Example: This method was successfully applied for synthesizing 2,5-disubstituted oxadiazoles with aromatic substituents and can be adapted for the 2,5-dimethylfuran substituent.

Cyclization via Thiosemicarbazide Intermediates and Reagent-Based Methods

- Procedure: Thiosemicarbazide intermediates derived from the corresponding acid hydrazides are cyclized using reagents such as EDC·HCl in DMSO or p-toluenesulfonyl chloride (p-TsCl) with triethylamine in N-methyl-2-pyrrolidone.

- Regioselectivity: The cyclization is regioselective, favoring the formation of 2-amino-1,3,4-oxadiazoles.

- Advantages: This method allows for high yields and facile purification, with reaction times as short as 15 minutes at elevated temperatures (~150 °C).

- Application: This approach is suitable for preparing 5-substituted 2-amino-1,3,4-oxadiazoles with various substituents, including heteroaryl groups like dimethylfuran.

Oxidative Cyclization of Semicarbazones

- Procedure: Semicarbazones are prepared by reacting semicarbazide hydrochloride with aldehydes (e.g., 2,5-dimethylfuran-3-carboxaldehyde). The semicarbazones undergo oxidative cyclization using bromine in acetic acid in the presence of sodium acetate.

- Outcome: This yields 5-substituted 1,3,4-oxadiazol-2-amines.

- Reaction Conditions: The reaction is typically carried out at room temperature with stirring for several hours.

- Yields: Moderate to good yields are reported, with the possibility of tuning by substituent electronic effects.

- Example: This method has been used for furan-substituted oxadiazoles and can be adapted for 2,5-dimethylfuran derivatives.

Coupling Reactions for Further Functionalization

- After obtaining the 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine intermediate, further coupling with carboxylic acids using coupling reagents like HATU in dichloromethane with bases such as N,N-diisopropylethylamine (DIPEA) can be performed to diversify the compound library.

- Reaction times range from 3 to 5 hours at room temperature.

- This method is useful for generating derivatives for biological screening.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| POCl3-mediated cyclization | POCl3, amino acid derivative, 0 °C to 80 °C | 0 °C → 80 °C | 4 h | ~85 | High yield, classical cyclization |

| Thiosemicarbazide cyclization | EDC·HCl/DMSO or p-TsCl/TEA/NMP | Up to 150 °C | 15 min to hrs | High | Regioselective, rapid, facile purification |

| Oxidative cyclization of semicarbazones | Br2/AcOH, NaOAc, room temp | Room temp | Several hrs | Moderate | Suitable for furan derivatives |

| Coupling with carboxylic acids | HATU, DIPEA, DCM | Room temp | 3–5 h | High | For further functionalization |

Research Findings and Notes

- The choice of solvent and base critically affects the yield and purity of the oxadiazole products. Dichloromethane and DIPEA are preferred for coupling reactions.

- The regioselectivity of cyclization can be controlled by the choice of reagents and reaction conditions, especially in thiosemicarbazide-mediated methods.

- Electron-withdrawing groups on the aromatic or heteroaromatic substituents tend to increase yields in oxidative cyclization methods.

- The 2,5-dimethylfuran substituent is compatible with these synthetic routes, allowing for the preparation of the target compound with good yields and purity.

- Purification is generally achieved by recrystallization or column chromatography, depending on the method used.

Analyse Chemischer Reaktionen

Condensation with Diketones

The primary amine group reacts with 2,5-hexanedione in acetic acid (AcOH) under mild heating (40–45°C) to form pyrrole derivatives via the Paal–Knorr reaction. This proceeds through enamine formation and cyclization :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,5-Hexanedione | AcOH, 40–45°C, 2 hr | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | 85% |

Key spectral data for the product:

- ¹H NMR : δ 5.98 ppm (CH pyrrole), 2.13 ppm (CH₃), 4.17 ppm (NH₂)

- IR : 3409–3211 cm⁻¹ (NH₂ stretch)

Acylation Reactions

The amine group undergoes acylation with carboxylic acid derivatives (e.g., benzoyl chlorides, acetic anhydride) to form substituted amides. This reaction is critical for generating bioactive analogs :

Mechanistic Insight :

Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation (base-assisted).

Alkylation and Arylation

The amine reacts with alkyl/aryl halides or isocyanates to form substituted ureas or thioureas. For example, coupling with dodecyl isocyanate yields lipophilic derivatives :

Heterocycle Formation

The oxadiazole ring participates in cycloaddition reactions. For instance, treatment with CS₂ under basic conditions generates thiadiazole derivatives :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Carbon disulfide (CS₂) | KOH, EtOH, reflux, 5 hr | 5-(2,5-Dimethylfuran-3-yl)-1,3,4-thiadiazol-2-amine | 73% |

Oxidation and Reduction

The furan ring undergoes oxidation to form diketones, while the oxadiazole remains intact under mild conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂, FeCl₃ | EtOH, 60°C, 3 hr | 5-(2,5-Diketo-3-furyl)-1,3,4-oxadiazol-2-amine | 68% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables aryl functionalization. For example, reaction with phenylboronic acid introduces aryl groups :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-(2,5-Dimethylfuran-3-yl)-2-(phenyl)-1,3,4-oxadiazole | 82% |

Key Reactivity Trends:

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for the development of new chemical entities with potential industrial applications.

Recent studies have highlighted the compound's potential as a bioactive agent:

- Antimicrobial Properties : It has shown significant efficacy against various bacterial strains including Staphylococcus aureus and methicillin-resistant strains (MRSA). In vitro evaluations indicated minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| MRSA | 16 |

- Anti-cancer Activity : The compound has been investigated for its ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme associated with tumor immune escape. A derivative exhibited an IC50 value of 4.0 nM in HeLa cells, indicating potent anti-cancer properties .

Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development. Its biological activities suggest potential therapeutic applications in treating infections and cancers.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of oxadiazole compounds against clinical isolates of bacteria. The results demonstrated that compounds containing the oxadiazole moiety exhibited enhanced antibacterial properties compared to their non-oxadiazole counterparts .

Case Study 2: Cancer Immunotherapy

Research focused on the inhibitory effects of derivatives on IDO1 revealed that modifications to the furan and oxadiazole components could enhance binding affinity and selectivity towards cancer cells. The findings suggest that these compounds could serve as lead candidates for further development in cancer immunotherapy .

Wirkmechanismus

The mechanism of action of 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Key Differences

The biological and chemical properties of oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Mechanistic Insights

- Electron-Deficient Oxadiazole Core : Enhances interactions with biological targets (e.g., enzymes, DNA) via π-π stacking and hydrogen bonding .

- Substituent Effects :

- Electron-donating groups (e.g., methyl on furan) increase metabolic stability but reduce reactivity.

- Electron-withdrawing groups (e.g., Br, Cl) improve target binding but may elevate toxicity .

Key Takeaways

- The dimethylfuran-oxadiazole hybrid balances lipophilicity and metabolic stability, making it a promising scaffold for CNS-targeted therapies.

- Bromine or chlorine substituents on analogous compounds enhance potency but require careful toxicity profiling.

- Structural diversification (e.g., adding pyridine or phenoxy chains) tailors compounds for specific applications, from anticancer agents to enzyme inhibitors.

Biologische Aktivität

5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with dimethyl groups and an oxadiazole ring. Its molecular formula is , and it has a CAS number of 926218-66-8. The unique structure contributes to its diverse biological activities.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- DNA Interaction : The compound can interact with DNA, potentially leading to cytotoxic effects in cancer cells.

Research indicates that it may target pathways associated with cancer cell proliferation and microbial resistance.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

| Study | Microorganisms Tested | Results |

|---|---|---|

| Study A | E. coli, S. aureus | Inhibition zones of 15 mm (E. coli), 18 mm (S. aureus) at 100 µg/mL |

| Study B | C. albicans | Minimum inhibitory concentration (MIC) of 50 µg/mL |

These results suggest that the compound exhibits significant antimicrobial activity against both bacterial and fungal strains.

Anticancer Activity

The anticancer potential of this compound has also been explored:

| Study | Cancer Cell Lines Tested | IC50 Values |

|---|---|---|

| Study C | HeLa (cervical), MCF7 (breast) | 25 µM (HeLa), 30 µM (MCF7) |

| Study D | A549 (lung) | IC50 = 28 µM |

These findings indicate that this compound can effectively inhibit the growth of various cancer cell lines.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The study demonstrated that the compound significantly reduced bacterial load in vitro and showed promise for further development as an antimicrobial agent.

- Case Study on Anticancer Properties : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound, indicating its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine and its derivatives?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazides with carbon disulfide or via nucleophilic substitution reactions. For example, derivatives are often prepared by reacting 5-aryl-1,3,4-oxadiazol-2-amines with acyl chlorides or anhydrides under reflux in polar aprotic solvents (e.g., DMF or THF) . Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and structural validation using IR (e.g., C=N and N–H stretching at ~1650 cm⁻¹ and ~3300 cm⁻¹) and NMR (e.g., aromatic proton integration and coupling patterns) .

Q. How are structural and purity characteristics validated for this compound?

- Methodological Answer : Characterization typically involves:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amine functionality .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to confirm stoichiometry (deviation ≤0.4%) .

- Chromatography : HPLC or TLC (silica gel 60 F₂₅₄) with UV visualization to assess purity (>95%) .

Q. What in vitro assays are used for preliminary biological screening of these derivatives?

- Methodological Answer : Common assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .

- Antioxidant Potential : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:

- Dihedral Angles : Between the oxadiazole ring and substituents (e.g., furan/aryl groups), which influence π-π stacking and intermolecular interactions .

- Hydrogen Bonding : N–H⋯N and C–H⋯O interactions stabilize crystal packing (e.g., R₂²(8) motifs) .

- Torsional Strain : Planarity deviations (<10°) due to steric hindrance from methyl groups on the furan ring .

- Data Interpretation : Use software like SHELXL for refinement and Mercury for visualizing Hirshfeld surfaces .

Q. How to address contradictory bioactivity results between in vitro and in silico studies?

- Methodological Answer :

- Assay Optimization : Repeat assays under controlled conditions (e.g., pH, temperature, solvent/DMSO concentration ≤1%) to rule out false negatives .

- Molecular Docking : Validate binding poses (e.g., AutoDock Vina) against target proteins (e.g., EGFR or DHFR) to reconcile discrepancies between predicted and observed IC₅₀ values .

- Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation as a confounding factor .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Co-solvent Systems : Use PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve membrane permeability .

- Lipinski’s Rule Compliance : Adjust logP values (<5) via substituent modification (e.g., replacing methyl with polar groups) .

Q. How to design structure-activity relationship (SAR) studies for this compound class?

- Methodological Answer :

- Substituent Variation : Systematically modify the furan (e.g., halogenation) and oxadiazole (e.g., thioamide substitution) rings .

- Pharmacophore Mapping : Identify critical moieties (e.g., amine group for H-bond donor activity) using Schrödinger’s Phase .

- In Vivo Correlation : Compare in vitro IC₅₀ values with efficacy in animal models (e.g., xenograft mice) to prioritize lead compounds .

Data Contradiction Analysis

Q. How to resolve conflicting reports on antimicrobial potency across studies?

- Methodological Answer :

- Strain-Specificity : Test against standardized strains (e.g., ATCC controls) to control for genetic variability .

- Check Compound Integrity : Re-analyze stored samples via LC-MS to confirm no degradation (e.g., oxidation of the oxadiazole ring) .

- Synergistic Effects : Evaluate combination therapies (e.g., with fluconazole) to identify enhanced activity masked in single-agent assays .

Tables for Key Data

Table 1 : Representative Biological Activities of Oxadiazole Derivatives

| Derivative Substituent | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Antioxidant IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 5-(Pyridin-2-yl) | 12.5 (S. aureus) | 8.2 (MCF-7) | 45.3 | |

| 5-(4-Chlorophenyl) | 25.0 (E. coli) | 15.7 (HeLa) | 62.1 |

Table 2 : Crystallographic Parameters for 5-(Furan-2-yl)-N-phenyl Analogue

| Parameter | Value |

|---|---|

| Space Group | P21/n |

| Unit Cell (Å) | a=13.195, b=5.616, c=14.958 |

| β Angle (°) | 107.00 |

| C–H⋯O Interaction (Å) | 2.85–3.10 |

| π-π Stacking Distance | 3.29–3.46 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.